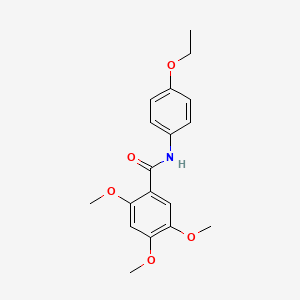
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide, also known as EPTB, is a chemical compound that has gained significant attention in scientific research due to its potential in various applications. EPTB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 329.39 g/mol.
Mécanisme D'action
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide works by binding to the active site of ACAT, preventing the enzyme from catalyzing the formation of cholesterol esters. This inhibition results in a decrease in the amount of cholesterol that is stored in cells, leading to a reduction in the development of atherosclerotic plaques.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide has been shown to have significant biochemical and physiological effects in various studies. In vitro studies have demonstrated that N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide inhibits ACAT activity in a dose-dependent manner, with an IC50 value of 2.7 μM. In vivo studies in animal models have also shown that N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide reduces the amount of cholesterol stored in cells and has a protective effect against atherosclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide has several advantages for use in lab experiments. It is a highly selective inhibitor of ACAT, which allows for the specific targeting of this enzyme without affecting other metabolic pathways. Additionally, N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide has been shown to have low toxicity, making it a safe compound for use in in vitro and in vivo studies. However, the synthesis of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide is complex and requires specialized equipment and expertise, which may limit its use in some research settings.
Orientations Futures
There are several future directions for research involving N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide. One potential area of research is the development of new ACAT inhibitors based on the structure of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide. Additionally, further studies are needed to investigate the potential therapeutic benefits of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide in the treatment of atherosclerosis and other cardiovascular diseases. Finally, research is needed to investigate the cellular and molecular mechanisms underlying the effects of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide on cholesterol metabolism and atherosclerosis.
Méthodes De Synthèse
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide can be synthesized using a multi-step process involving several reactions. The first step involves the synthesis of 4-ethoxyaniline, which is then reacted with 2,4,5-trimethoxybenzoyl chloride to form N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide. The synthesis process is complex and requires careful control of reaction conditions to achieve high yields.
Applications De Recherche Scientifique
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide has been extensively studied for its potential in various scientific research applications. One of the most promising applications of N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide is as a selective inhibitor of the enzyme acyl-CoA:cholesterol acyltransferase (ACAT). ACAT is an important enzyme involved in the metabolism of cholesterol and the inhibition of this enzyme has been shown to have potential therapeutic benefits in the treatment of atherosclerosis and other cardiovascular diseases.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO5/c1-5-24-13-8-6-12(7-9-13)19-18(20)14-10-16(22-3)17(23-4)11-15(14)21-2/h6-11H,5H2,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOQCVKTMFVJDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]propanamide](/img/structure/B5820292.png)


![N-{4-[(4-methylbenzyl)amino]benzyl}-1H-1,2,4-triazol-5-amine](/img/structure/B5820305.png)
![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(2-methylphenyl)benzamide](/img/structure/B5820307.png)


![methyl 2-[(mesitylsulfonyl)amino]benzoate](/img/structure/B5820322.png)
![N'-[(3,4-dimethylbenzoyl)oxy]-2-(2-methoxyphenyl)ethanimidamide](/img/structure/B5820323.png)


![4-nitrobenzaldehyde (4,6-dimethylfuro[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5820337.png)
![N-methyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonamide](/img/structure/B5820345.png)
![[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methanol](/img/structure/B5820350.png)